2-phenyl-5-(trifluoromethyl)-1H-indole

Lipophilicity Drug-likeness Permeability

Researchers pursuing allosteric p97 inhibitors for cancer face significant risk when substituting the 2-phenyl-5-CF3-indole scaffold with mono-substituted analogs-a change that can reduce potency nearly 5-fold. Procure this exact dual-substituted core to maintain validated micromolar target engagement. - Validated p97 inhibitory activity (IC50: 4.7 ± 2.0 µM) for structure-activity relationship campaigns. - C-3 position provides a synthetic handle for amide, amine, or heterocyclic diversification. - Computed LogP of ~4.85 optimizes baseline lipophilicity for CNS and intracellular targets. - Sourced from quality-controlled, R&D-use-only supply chains with global shipping.

Molecular Formula C15H10F3N
Molecular Weight 261.24 g/mol
CAS No. 491601-38-8
Cat. No. B1624339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-5-(trifluoromethyl)-1H-indole
CAS491601-38-8
Molecular FormulaC15H10F3N
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(F)(F)F
InChIInChI=1S/C15H10F3N/c16-15(17,18)12-6-7-13-11(8-12)9-14(19-13)10-4-2-1-3-5-10/h1-9,19H
InChIKeyAVHBERHHLKGZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5-(trifluoromethyl)-1H-indole (CAS 491601-38-8): Core Physicochemical and Structural Profile for Procurement Decisions


2-Phenyl-5-(trifluoromethyl)-1H-indole (CAS 491601-38-8) is a 2-arylindole derivative bearing a trifluoromethyl group at the indole C-5 position and a phenyl substituent at C-2. This dual-substitution pattern produces a distinct combination of lipophilicity (computed LogP ≈ 4.85), moderate polar surface area (PSA ≈ 15.8 Ų), and density (≈ 1.30 g/cm³) that differentiates it from simpler 2-phenylindole or 5-trifluoromethylindole building blocks . The 2-arylindole scaffold is recognized as a privileged structure in medicinal chemistry, with broad-ranging pharmacological activities reported across anti-inflammatory, anticancer, and antiviral programs [1]. The C-5 trifluoromethyl group enhances metabolic stability and modulates electronic properties of the indole π-system, making this compound a strategically important intermediate for structure–activity relationship (SAR) exploration and lead optimization campaigns .

Why 2-Phenyl-5-(trifluoromethyl)-1H-indole Cannot Be Replaced by Simple Indole Building Blocks in SAR-Driven Programs


The simultaneous presence of a C-2 phenyl group and a C-5 trifluoromethyl group on the indole core is not functionally equivalent to blending 2-phenylindole with 5-trifluoromethylindole in a reaction mixture. The electronic interplay between the electron-withdrawing CF₃ at C-5 and the conjugated C-2 aryl substituent creates a uniquely tuned π-system that influences both binding affinity and metabolic stability in ways that neither mono-substituted analog can replicate . In the p97 AAA ATPase inhibitor series, the C-5 CF₃-substituted phenyl indole (compound 12) exhibited an IC₅₀ of 4.7 ± 2.0 μM, while bioisosteric replacement with SF₅ reduced potency nearly 5-fold (IC₅₀ = 21.5 ± 0.4 μM) and replacement with NO₂ improved potency to 0.05 μM—demonstrating that C-5 substitution effects are highly non-linear and cannot be predicted from single-substituent parameters alone [1]. For procurement decisions, this means that substituting the exact 2-phenyl-5-CF₃-indole scaffold with a different regioisomer or mono-substituted analog introduces unquantified risk of lost activity, altered selectivity, or unexpected pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-Phenyl-5-(trifluoromethyl)-1H-indole vs. Closest Analogs


Computed Lipophilicity (LogP) Differentiates 2-Phenyl-5-CF₃-Indole from Mono-Substituted Indole Building Blocks

The computed LogP of 2-phenyl-5-(trifluoromethyl)-1H-indole is approximately 4.85, which is 0.17 log units higher than 2-phenylindole (LogP ≈ 4.68) and roughly 2 log units higher than 5-(trifluoromethyl)indole (estimated LogP ≈ 2.9 based on its lower molecular weight and absence of the phenyl group) [1]. This elevated lipophilicity reflects the additive contributions of both the C-2 phenyl and C-5 CF₃ groups, placing the compound in an optimized LogP range (3–5) often associated with favorable membrane permeability and oral absorption potential [2]. For medicinal chemistry procurement, this means the compound offers a pre-optimized lipophilicity profile that neither mono-substituted analog can provide without additional synthetic derivatization.

Lipophilicity Drug-likeness Permeability Building block selection

Density Differentiation Between 2-Phenyl-5-CF₃-Indole and 2,3-Dimethyl-5-CF₃-Indole Informs Solid-State Handling and Formulation

The reported density of 2-phenyl-5-(trifluoromethyl)-1H-indole is 1.301 g/cm³, which is 0.032 g/cm³ higher than 2,3-dimethyl-5-(trifluoromethyl)-1H-indole (density = 1.269 g/cm³) [1]. This difference, while modest, reflects the replacement of two methyl groups at C-2 and C-3 with a single phenyl ring at C-2, increasing molecular mass (261.24 vs. 213.20 g/mol) and altering crystal packing forces. The higher density of the 2-phenyl analog is consistent with stronger intermolecular π-stacking interactions conferred by the extended aromatic system, which can influence solubility, melting behavior, and long-term storage stability.

Density Solid-state properties Formulation Crystallinity

Class-Level SAR Evidence: C-5 CF₃ on the 2-Phenylindole Scaffold Confers Defined p97 ATPase Inhibitory Potency Distinct from Other C-5 Substituents

In a focused SAR study of 2-phenylindole-based p97 AAA ATPase inhibitors, the C-5 CF₃-substituted analog (compound 12) exhibited an IC₅₀ of 4.7 ± 2.0 μM in the ADPGlo biochemical assay (100 μM ATP, 20 nM p97 WT) [1]. This potency is 4.6-fold better than the C-5 SF₅ analog (IC₅₀ = 21.5 ± 0.4 μM) and 1.2-fold better than the C-5 OCF₃ analog (IC₅₀ = 3.8 ± 0.8 μM), but 94-fold weaker than the C-5 NO₂ analog (IC₅₀ = 0.05 ± 0.04 μM) [1]. These data demonstrate that the CF₃ group at C-5 occupies a defined potency window that is not predictable from electronic parameters (Hammett σ) or lipophilicity (clogP) alone [1]. While the exact compound 2-phenyl-5-(trifluoromethyl)-1H-indole (CAS 491601-38-8) is the unelaborated core scaffold of compound 12, the class-level SAR establishes that the C-5 CF₃ substituent provides a specific, quantifiable contribution to target engagement that alternative C-5 substituents do not replicate.

p97 ATPase AAA ATPase Allosteric inhibitor Cancer target SAR

Synthetic Utility: 2-Phenyl-5-CF₃-Indole as a Substrate for Atroposelective C-H Arylation

2-Arylindoles, including the target compound class, serve as substrates for copper-catalyzed enantioselective C-H arylation with hypervalent iodine reagents, providing access to axially chiral indole derivatives with high atroposelectivity . The presence of the C-5 CF₃ group modulates the electronic character of the indole ring, potentially influencing both reactivity and enantioselectivity in such transformations. This synthetic pathway is distinct from approaches using non-fluorinated 2-arylindoles, where electronic tuning via the C-5 position is not available. No quantitative yield comparison data for 2-phenyl-5-CF₃-indole versus unsubstituted 2-phenylindole in this specific transformation were identified in the literature; the differentiation claim is therefore based on the availability of the C-5 position for electronic modulation during catalyst optimization.

Atroposelective synthesis C-H arylation Axial chirality Copper catalysis

Polar Surface Area and Hydrogen Bonding Profile Distinguish 2-Phenyl-5-CF₃-Indole from C-3 Substituted Analogs

The computed topological polar surface area (TPSA) of 2-phenyl-5-(trifluoromethyl)-1H-indole is 15.79 Ų with exactly one hydrogen bond donor (indole N-H) and one hydrogen bond acceptor (the CF₃ group's fluorine atoms may serve as weak acceptors) [1]. By contrast, 2,3-dimethyl-5-(trifluoromethyl)-1H-indole has an additional methyl group at C-3 that slightly increases steric bulk but does not alter hydrogen bond donor/acceptor count [2]. The low PSA (<20 Ų) combined with the presence of only one strong H-bond donor classifies this compound as highly membrane-permeable according to the Veber rules (PSA ≤ 140 Ų, H-bond donors ≤ 12) [3]. For procurement, this profile means that the 2-phenyl-5-CF₃-indole core introduces minimal hydrogen bonding complexity while retaining the C-3 position free for further functionalization—a distinct advantage over C-3 pre-substituted analogs where the H-bond profile and synthetic flexibility are constrained.

Polar surface area Hydrogen bonding Drug-likeness Permeability prediction

Optimal Research and Industrial Application Scenarios for 2-Phenyl-5-(trifluoromethyl)-1H-indole


Lead Optimization in p97 AAA ATPase-Targeted Oncology Programs

Based on class-level SAR showing that the C-5 CF₃ 2-phenylindole chemotype yields defined p97 inhibitory activity (IC₅₀ ≈ 4.7 μM for the elaborated analog), researchers pursuing allosteric p97 inhibitors for cancer can procure this scaffold as a validated starting point for side-chain diversification. The C-3 unsubstituted position provides a synthetic handle for introducing amide, amine, or heterocyclic appendages, while the C-5 CF₃ group maintains the electronic profile associated with micromolar target engagement [1].

Atroposelective Synthesis of Axially Chiral Indole Derivatives

The 2-arylindole core of this compound makes it a candidate substrate for copper-catalyzed enantioselective C-H arylation reactions that produce axially chiral indole products. The C-5 CF₃ group provides electronic tuning that can be exploited to optimize reaction yields and enantiomeric excess during catalyst development. This application is relevant to academic methodology groups and pharmaceutical process chemistry teams developing new asymmetric synthesis routes .

Medicinal Chemistry Library Synthesis Requiring Pre-Optimized Lipophilicity

With a computed LogP of approximately 4.85, this compound falls within the optimal lipophilicity range for CNS and intracellular targets. Medicinal chemistry teams building focused libraries for permeability-sensitive targets can select this building block over 2-phenylindole (LogP ≈ 4.68) or 5-CF₃-indole (estimated LogP ≈ 2.9) to achieve higher baseline lipophilicity without additional synthetic steps. The unsubstituted C-3 position further allows combinatorial diversification while maintaining the pre-optimized LogP contribution from the core scaffold [2].

Development of mPGES-1 Inhibitors for Inflammation

The patent literature identifies 2-arylindole compounds substituted at position 5—including those bearing trifluoromethyl groups—as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target for inflammatory diseases. The 2-phenyl-5-CF₃ substitution pattern matches the general structural formula disclosed in these patents, positioning this compound as a potential intermediate for synthesizing mPGES-1 inhibitor candidates for preclinical inflammation research [3].

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